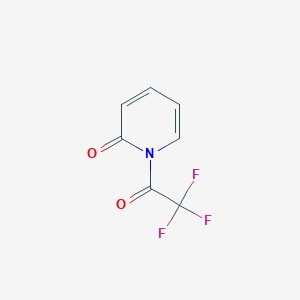
Cyclopentane, 1-methyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1-methyl-3-(1-methylethyl)-, also known as 1-methyl-3-isopropylcyclopentane, is a cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol . This compound is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by an isopropyl group. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, cyclopentane, 1-methyl-3-(1-methylethyl)- can be produced through catalytic hydrogenation of the corresponding cyclopentene derivative. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in cyclopentene to a single bond, yielding the desired cyclopentane derivative.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of cyclopentane, where the halogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), isopropyl chloride (C₃H₇Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclopentane derivatives
Aplicaciones Científicas De Investigación
Cyclopentane, 1-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Cyclopentane, 1-methyl-3-(1-methylethyl)- is used in the production of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of cyclopentane, 1-methyl-3-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Cyclopentane, 1-methyl-3-(1-methylethyl)- can be compared with other similar compounds, such as:
Cyclopentane: The parent compound, which lacks the methyl and isopropyl substituents.
1-Methylcyclopentane: A derivative with only a methyl group attached to the cyclopentane ring.
1-Isopropylcyclopentane: A derivative with only an isopropyl group attached to the cyclopentane ring.
Uniqueness
The presence of both methyl and isopropyl groups in cyclopentane, 1-methyl-3-(1-methylethyl)- imparts unique chemical and physical properties, making it distinct from its analogs. These substituents influence its reactivity, solubility, and interactions with other molecules, enhancing its utility in various applications.
Propiedades
Número CAS |
53771-88-3 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7(2)9-5-4-8(3)6-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
CDTDMKCVKCGRPD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)

![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)

![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)



![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)


